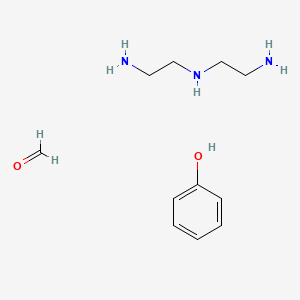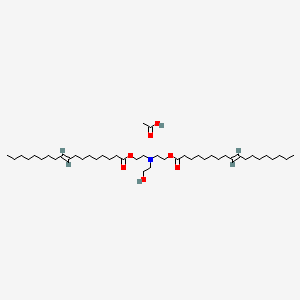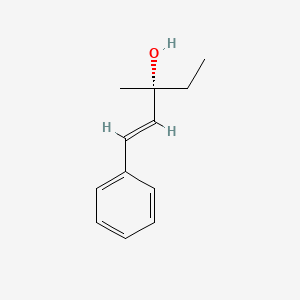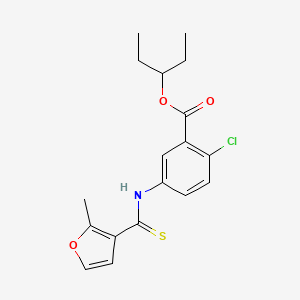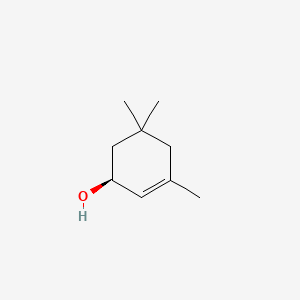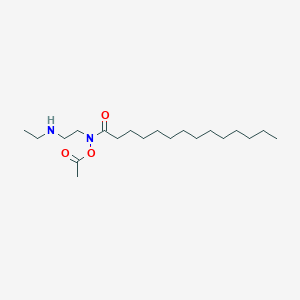
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate: is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of myristamide, which is formed by the reaction of myristic acid with ethanolamine. It is characterized by its unique chemical structure, which includes a myristamide backbone with a hydroxyethylaminoethyl group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate typically involves the following steps:
Formation of Myristamide: Myristic acid reacts with ethanolamine to form myristamide. This reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Introduction of Hydroxyethylaminoethyl Group: The myristamide is then reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the hydroxyethylaminoethyl group.
Acetylation: Finally, the product is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethylaminoethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halides, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics, personal care products, and as an intermediate in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate involves its interaction with specific molecular targets and pathways. The hydroxyethylaminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)myristamide: Lacks the additional aminoethyl group, resulting in different chemical and biological properties.
N-(2-Aminoethyl)myristamide: Lacks the hydroxyethyl group, which affects its solubility and reactivity.
Myristic acid monoethanolamide: A simpler structure with only one ethanolamine group, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94139-09-0 |
|---|---|
Formule moléculaire |
C20H40N2O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
[2-(ethylamino)ethyl-tetradecanoylamino] acetate |
InChI |
InChI=1S/C20H40N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-20(24)22(25-19(3)23)18-17-21-5-2/h21H,4-18H2,1-3H3 |
Clé InChI |
DMPCVHZWDRNIHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


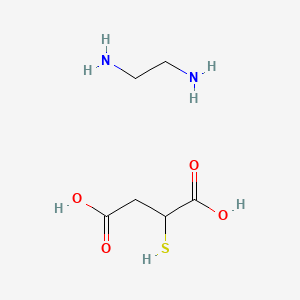


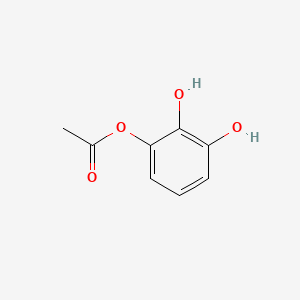
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
